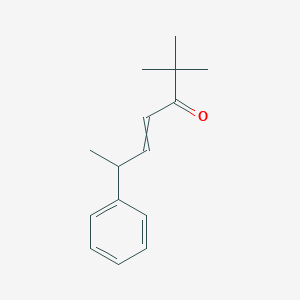
2,2-Dimethyl-6-phenylhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-6-phenylhept-4-en-3-one is an organic compound with the molecular formula C15H20O. It is a member of the α-enone family, characterized by the presence of a carbonyl group (C=O) conjugated with a double bond (C=C). This compound is notable for its branched structure and the presence of both phenyl and dimethyl groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-6-phenylhept-4-en-3-one can be synthesized through the Wittig-Horner reaction, which involves the reaction of aliphatic aldehydes with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane. This method is efficient and stereoselective, minimizing side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the Wittig-Horner reaction for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-6-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2,2-Dimethyl-6-phenylhept-4-en-3-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying diastereofacial selectivity in nucleophilic addition reactions.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-phenylhept-4-en-3-one involves its interaction with molecular targets through its carbonyl and phenyl groups. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenylhex-3-en-2-one
- 1,4-Diphenylpent-2-en-1-one
- 6,6-Dimethyl-5-phenylhept-3-en-2-one
- 2,2,7,7-Tetramethyl-6-phenyloct-4-en-3-one
- 5,5-Dimethyl-1,4-diphenylhex-2-en-1-one
Uniqueness
2,2-Dimethyl-6-phenylhept-4-en-3-one is unique due to its specific branched structure and the presence of both dimethyl and phenyl groups. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
114245-61-3 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2,2-dimethyl-6-phenylhept-4-en-3-one |
InChI |
InChI=1S/C15H20O/c1-12(13-8-6-5-7-9-13)10-11-14(16)15(2,3)4/h5-12H,1-4H3 |
Clé InChI |
QONLUZKARIRCDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC(=O)C(C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


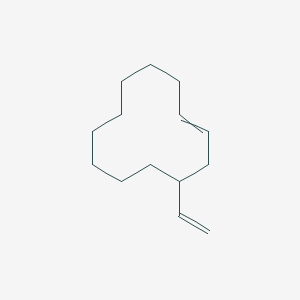
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
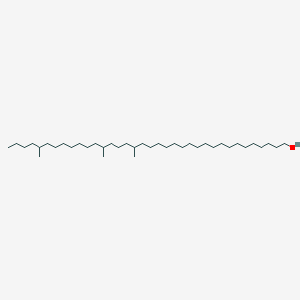
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
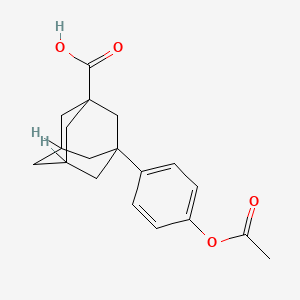
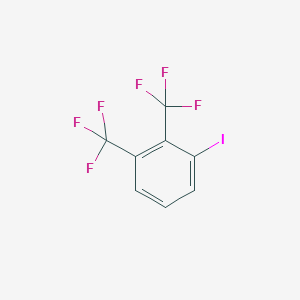
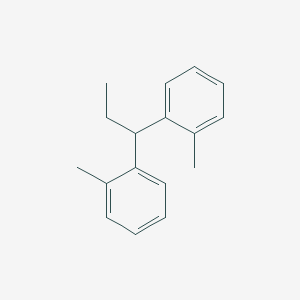
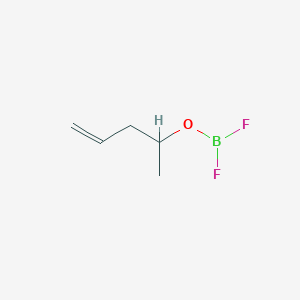
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
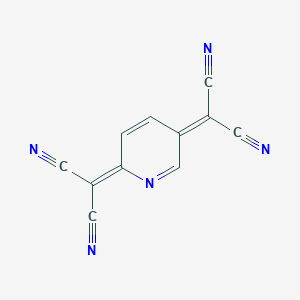
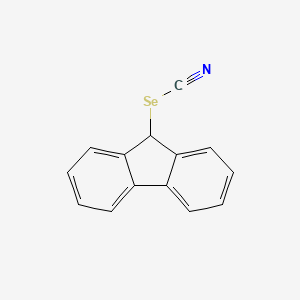

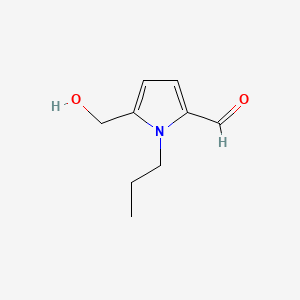
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
